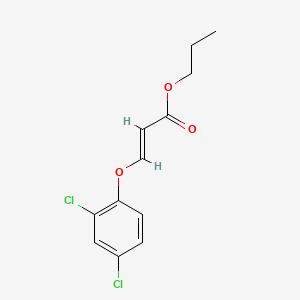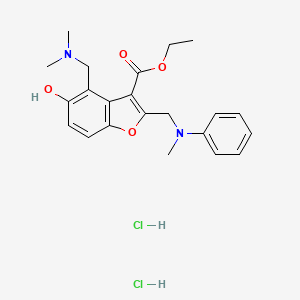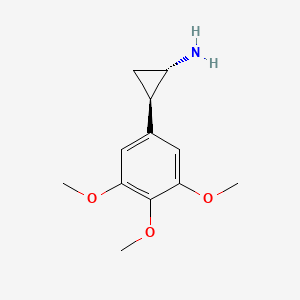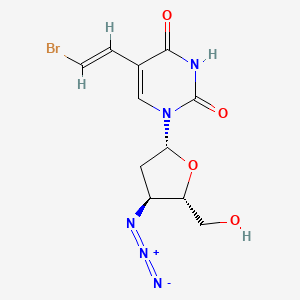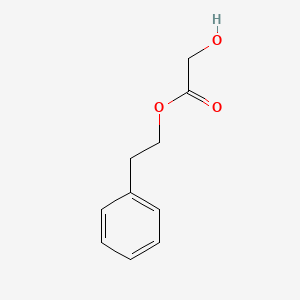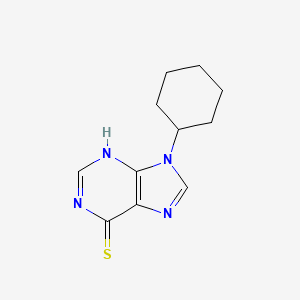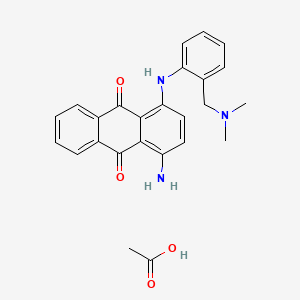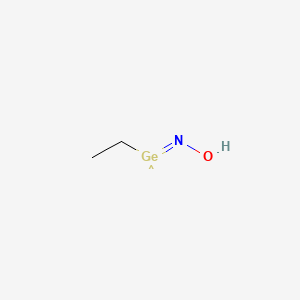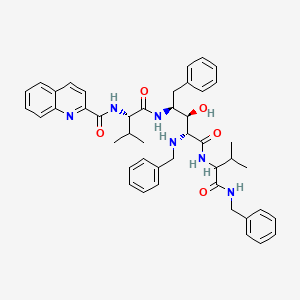![molecular formula C20H10 B15184370 Dicyclopenta[cd,jk]pyrene CAS No. 98791-43-6](/img/structure/B15184370.png)
Dicyclopenta[cd,jk]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopenta[cd,jk]pyrene is a polycyclic aromatic hydrocarbon with a unique structure characterized by the fusion of two cyclopentane rings to a pyrene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopenta[cd,jk]pyrene typically involves the cyclopentannulation of pyrene derivatives. One common method includes the bromination of pyrene followed by a palladium-catalyzed cyclopentannulation reaction. For example, 4,9-dibromo-1,2,6,7-tetra(4-dodecylphenyl)this compound can be synthesized by reacting a brominated pyrene derivative with a suitable cyclopentannulation reagent under controlled conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclopenta[cd,jk]pyrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrene derivatives, hydrogenated pyrene compounds, and oxygenated pyrene derivatives .
Aplicaciones Científicas De Investigación
Dicyclopenta[cd,jk]pyrene has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which dicyclopenta[cd,jk]pyrene exerts its effects is primarily related to its electronic structure. The fusion of cyclopentane rings to the pyrene core alters the electronic distribution, leading to unique electronic properties. These properties make it an effective electron acceptor in various applications. The molecular targets and pathways involved are related to its interaction with other molecules in electronic devices, influencing charge transport and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Dicyclopenta[cd,fg]pyrene
- Dicyclopenta[cd,mn]pyrene
- Tetracyclopenta[cd,fg,jk,mn]pyrene
Uniqueness
Dicyclopenta[cd,jk]pyrene is unique due to its specific fusion pattern, which influences its electronic properties differently compared to other cyclopenta-fused pyrene derivatives. The differences in aromaticity and stability among these compounds are attributed to the varying degrees of σ-strain imposed on the pyrene skeleton by sequential cyclopenta-fusion .
Propiedades
Número CAS |
98791-43-6 |
|---|---|
Fórmula molecular |
C20H10 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
hexacyclo[10.6.1.14,18.02,10.03,7.015,19]icosa-1(18),2(10),3(7),4(20),5,8,11,13,15(19),16-decaene |
InChI |
InChI=1S/C20H10/c1-5-13-9-16-8-4-12-2-6-14-10-15-7-3-11(1)17(13)19(15)20(16)18(12)14/h1-10H |
Clave InChI |
JSSGPUGMRRTJFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C4C5=C(C=CC5=CC6=C4C2=C1C=C6)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



